molecular formula C23H17NO2S B291083 N-(9H-fluoren-2-yl)-2-naphthalenesulfonamide

N-(9H-fluoren-2-yl)-2-naphthalenesulfonamide

Cat. No. B291083
M. Wt: 371.5 g/mol
InChI Key: KUZRYVQGPWKXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-2-naphthalenesulfonamide, commonly referred to as FNAS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNAS is a sulfonamide derivative that has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FNAS is not fully understood. However, it has been suggested that FNAS may act by inhibiting the activity of enzymes such as carbonic anhydrase and urease. FNAS has also been shown to inhibit the growth of some bacterial and fungal strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
FNAS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. FNAS has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, FNAS has been shown to have antioxidant properties by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using FNAS in lab experiments is its unique properties, such as its fluorescent properties and antibacterial activity. FNAS can be used as a fluorescent probe for the detection of metal ions and in the development of biosensors. However, one limitation of using FNAS is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of FNAS in scientific research. One area of research is the development of new biosensors for the detection of other biomolecules. FNAS can also be used in the development of new antibacterial and antifungal agents. Additionally, the mechanism of action of FNAS needs to be further studied to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of FNAS involves the reaction of 2-naphthylamine with 9H-fluorene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FNAS.

Scientific Research Applications

FNAS has been widely used in scientific research due to its unique properties. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. FNAS has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. Additionally, FNAS has been used in the development of biosensors for the detection of glucose and cholesterol.

properties

Molecular Formula

C23H17NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C23H17NO2S/c25-27(26,21-11-9-16-5-1-2-6-17(16)15-21)24-20-10-12-23-19(14-20)13-18-7-3-4-8-22(18)23/h1-12,14-15,24H,13H2

InChI Key

KUZRYVQGPWKXPD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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